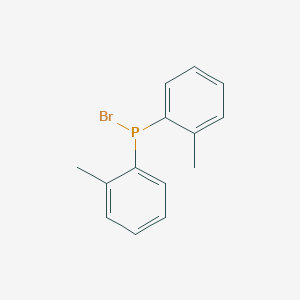
Bromodi(o-tolyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromodi(o-tolyl)phosphine is an organophosphorus compound with the chemical formula C14H14BrP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three aryl groups, two of which are o-tolyl groups and one is a bromine atom. This compound is of interest due to its applications in various fields, including catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromodi(o-tolyl)phosphine can be synthesized through several methods. One common approach involves the reaction of o-tolylmagnesium bromide with phosphorus tribromide. The reaction typically proceeds as follows:
Preparation of o-tolylmagnesium bromide: This is achieved by reacting o-tolyl bromide with magnesium in anhydrous ether.
Reaction with phosphorus tribromide: The o-tolylmagnesium bromide is then reacted with phosphorus tribromide to yield this compound.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromodi(o-tolyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Coordination: It can act as a ligand, coordinating with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Bromodi(o-tolyl)phosphine has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of phosphine-containing polymers and materials with unique electronic properties.
Biological Studies:
Wirkmechanismus
The mechanism of action of bromodi(o-tolyl)phosphine in catalysis involves its ability to coordinate with transition metals, forming active catalytic species. These metal-phosphine complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(o-tolyl)phosphine: Similar in structure but with three o-tolyl groups instead of two and no bromine atom.
Triphenylphosphine: Contains three phenyl groups instead of o-tolyl groups.
Di(o-tolyl)phosphine: Contains two o-tolyl groups and one hydrogen atom instead of a bromine atom.
Uniqueness
Bromodi(o-tolyl)phosphine is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile reagent in organic synthesis and catalysis, offering different reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C14H14BrP |
|---|---|
Molekulargewicht |
293.14 g/mol |
IUPAC-Name |
bromo-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C14H14BrP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI-Schlüssel |
NBRSVRBGWFULSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


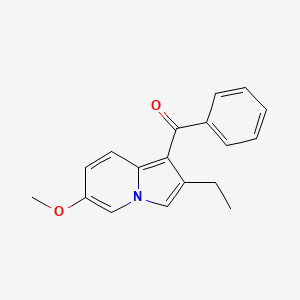
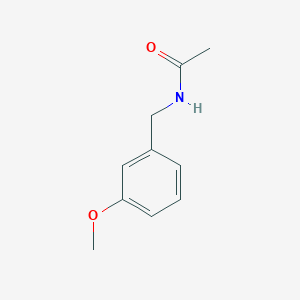
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
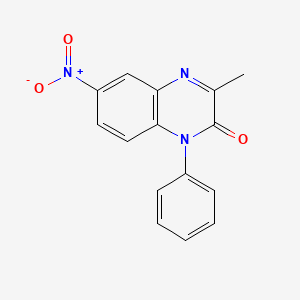
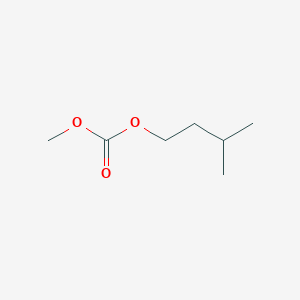

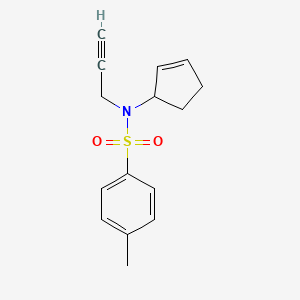
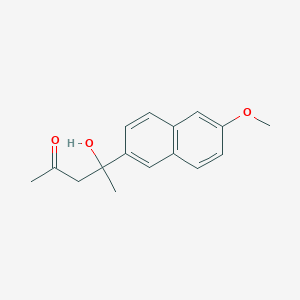

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
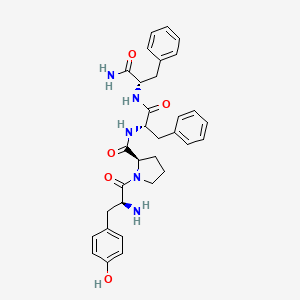
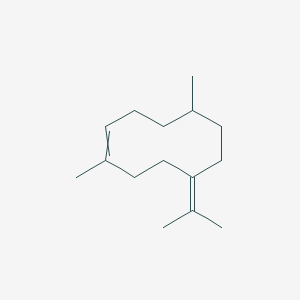
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
